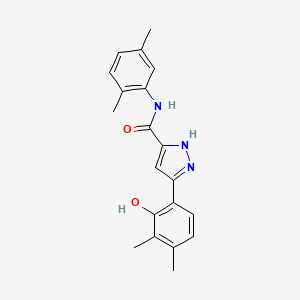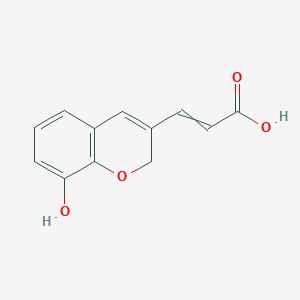![molecular formula C48H28CdN4O8 B14078815 Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)
Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmate(4-), [4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI) is a complex organic compound that belongs to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its four benzoato groups attached to the porphyrin core, making it a unique and versatile molecule in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cadmate(4-) involves the reaction of porphyrin with benzoic acid derivatives under specific conditions. The process typically includes:
Formation of the Porphyrin Core: This involves the condensation of pyrrole and aldehyde derivatives to form the porphyrin ring.
Attachment of Benzoato Groups: The porphyrin core is then reacted with benzoic acid derivatives in the presence of a catalyst to form the final compound.
Industrial Production Methods
Industrial production of Cadmate(4-) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
Cadmate(4-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various catalytic processes.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.
Substitution: The benzoato groups can be substituted with other functional groups to tailor the compound’s properties for specific uses.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution can introduce various functional groups into the molecule.
科学的研究の応用
Cadmate(4-) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Studied for its potential role in mimicking natural porphyrins, which are essential in biological processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as sensors and photovoltaic cells.
作用機序
The mechanism of action of Cadmate(4-) involves its interaction with molecular targets through its porphyrin core and benzoato groups. The compound can bind to metal ions, facilitating various catalytic processes. The pathways involved include electron transfer and coordination chemistry, which are essential for its catalytic and biological activities.
類似化合物との比較
Similar Compounds
- Cobaltate(4-), 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]]- : A similar compound with cobalt as the central metal ion.
Porphyrin-5,10,15,20-tetrayltetraphenol: Another porphyrin derivative with different functional groups.
Uniqueness
Cadmate(4-) is unique due to its specific combination of benzoato groups and the porphyrin core, which provides distinct electronic and structural properties. This uniqueness makes it highly versatile and valuable in various scientific and industrial applications.
特性
分子式 |
C48H28CdN4O8 |
|---|---|
分子量 |
901.2 g/mol |
IUPAC名 |
cadmium(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid |
InChI |
InChI=1S/C48H30N4O8.Cd/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChIキー |
QLUXVIRKLAMXPN-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)
![[28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14078743.png)
![4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078745.png)

methanone](/img/structure/B14078749.png)
![6-(4-Chlorophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14078761.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)





![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)
